molecular formula C19H17F3N4O2S B11780480 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11780480
M. Wt: 422.4 g/mol
InChI Key: NWDKSVJKRLFPPJ-UHFFFAOYSA-N
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Description

2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the trifluoromethylphenyl group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through S-alkylation methods and subsequent acetamide formation. Detailed structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungal cell membranes. The specific compound has demonstrated effectiveness against a range of pathogenic fungi, making it a candidate for further development as an antifungal agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in preclinical trials, where it was evaluated for its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In silico molecular docking studies suggest that it may interact with key proteins involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted in various studies, where it was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a potential candidate for treating inflammatory diseases .

Agricultural Applications

Due to its biological activity, this compound may also find applications in agricultural science as a fungicide or pesticide. Its ability to target specific fungal pathogens can help in developing safer and more effective agricultural treatments .

Case Study on Antimicrobial Efficacy

In a study published by MDPI, the antimicrobial efficacy of various triazole derivatives was evaluated, highlighting the superior activity of those containing methoxy and trifluoromethyl groups. The specific compound showed a significant reduction in fungal growth compared to controls .

Case Study on Anticancer Properties

Another research project focused on the anticancer properties of triazole derivatives demonstrated that compounds similar to 2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibited high cytotoxicity against various cancer cell lines, suggesting that further structural optimization could enhance their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and trifluoromethylphenyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-((5-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-((5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

The uniqueness of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the trifluoromethyl group increases its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

The compound 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological profile and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F3N4O2SC_{19}H_{17}F_{3}N_{4}O_{2}S, with a molecular weight of approximately 404.48 g/mol. The structure features a triazole ring, a methoxyphenyl group, and a trifluoromethyl substituent, which may influence its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance, studies indicate that triazole compounds can effectively inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
    • The Minimum Inhibitory Concentration (MIC) values for related triazole compounds have shown promising results; for example, compounds with similar structures have demonstrated MIC values ranging from 0.125 to 8 μg/mL against various pathogens .
  • Anticancer Potential :
    • Research indicates that triazole derivatives can act as anticancer agents. They may inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways .
    • The structure-activity relationship (SAR) analysis suggests that modifications in the triazole ring and substituents can enhance anticancer efficacy .
  • Anti-inflammatory Effects :
    • Triazoles have also been reported to possess anti-inflammatory properties. Compounds containing triazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Study 1 : A series of 1,2,4-triazole derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups exhibited enhanced activity .
  • Study 2 : A study explored the anticancer activity of various triazole compounds against human cancer cell lines. The findings revealed that specific substitutions on the triazole ring significantly increased cytotoxicity .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Triazole AAntibacterial0.125
Triazole BAnticancerIC50: 5
Triazole CAnti-inflammatoryNot specified
Triazole DAntifungal0.5

Properties

Molecular Formula

C19H17F3N4O2S

Molecular Weight

422.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17F3N4O2S/c1-26-17(14-8-3-4-9-15(14)28-2)24-25-18(26)29-11-16(27)23-13-7-5-6-12(10-13)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27)

InChI Key

NWDKSVJKRLFPPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3OC

Origin of Product

United States

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